![molecular formula C13H11NO3 B14488780 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione CAS No. 65286-72-8](/img/structure/B14488780.png)
1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of an oxirane (epoxide) ring and a pyrrole-2,5-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-phenyl-1H-pyrrole-2,5-dione with an epoxide precursor. One common method includes the use of epichlorohydrin as the epoxide source, which reacts with the pyrrole-2,5-dione under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring typically yields diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers .
Wissenschaftliche Forschungsanwendungen
1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism by which 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione exerts its effects involves the reactivity of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .
Vergleich Mit ähnlichen Verbindungen
1-[(Oxiran-2-yl)methyl]-1H-indole-3-carbaldehyde: This compound also contains an epoxide ring and is used in similar synthetic applications.
Glycidyl methacrylate: Another compound with an epoxide ring, commonly used in the production of epoxy resins.
Uniqueness: 1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione is unique due to the combination of its epoxide ring and pyrrole-2,5-dione moiety. This combination provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
65286-72-8 |
|---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
1-(oxiran-2-ylmethyl)-3-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H11NO3/c15-12-6-11(9-4-2-1-3-5-9)13(16)14(12)7-10-8-17-10/h1-6,10H,7-8H2 |
InChI-Schlüssel |
WYANXPAXQGCGNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CN2C(=O)C=C(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


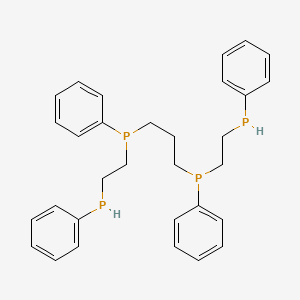
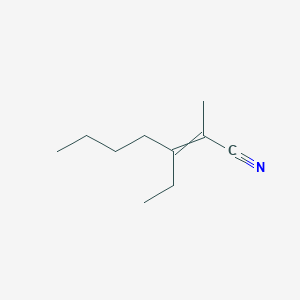
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
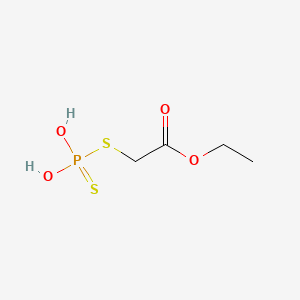
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)

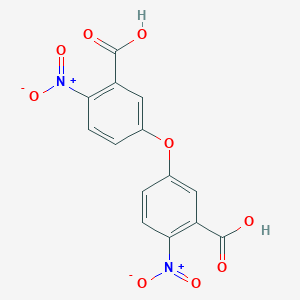
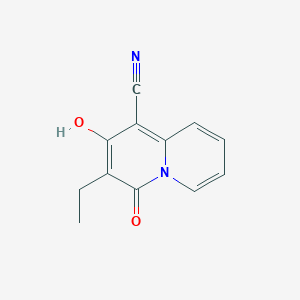
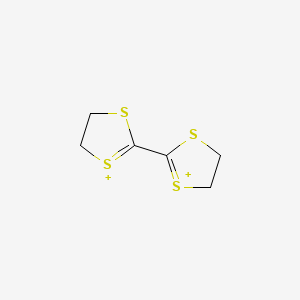
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
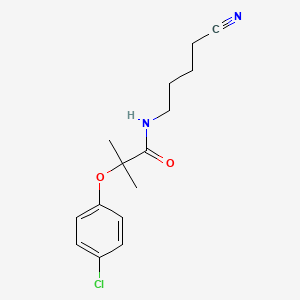
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)

